Sodium butyrate-3,3,4,4,4-D5
CAS No.:
Cat. No.: VC18414287
Molecular Formula: C4H7NaO2
Molecular Weight: 115.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H7NaO2 |
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Molecular Weight | 115.12 g/mol |
IUPAC Name | sodium;3,3,4,4,4-pentadeuteriobutanoate |
Standard InChI | InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1D3,2D2; |
Standard InChI Key | MFBOGIVSZKQAPD-LUIAAVAXSA-M |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])CC(=O)[O-].[Na+] |
Canonical SMILES | CCCC(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isotopic Labeling
Sodium butyrate-3,3,4,4,4-D5 is a sodium salt of butyric acid where five hydrogen atoms at the 3rd and 4th carbon positions are replaced by deuterium (). This substitution results in the molecular formula , with a precise molar mass of 115.12 g/mol . The deuterium atoms are positioned to minimize metabolic interference while maintaining the compound’s structural integrity, making it suitable for tracer studies in biological systems.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Registry Number | 204244-79-1 | |
IUPAC Name | Sodium;3,3,4,4,4-pentadeuteriobutanoate | |
SMILES Notation | []C([])([)C([])([)CC(=O)[O-].[Na+] | |
InChI Key | MFBOGIVSZKQAPD-LUIAAVAXSA-M |
Structural Elucidation
The compound’s 2D and 3D conformational models, available in PubChem , reveal a carboxylate group bound to a sodium ion and a four-carbon chain with deuterium enrichment at the terminal methyl group and adjacent carbons. This configuration ensures minimal steric hindrance, allowing the molecule to interact with biological targets similarly to non-deuterated sodium butyrate.
Synthesis and Characterization
Physicochemical Properties
Deuteration marginally alters physical properties compared to non-deuterated sodium butyrate:
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Solubility: High water solubility (>500 mg/mL at 25°C), consistent with ionic sodium salts.
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Stability: Stable under ambient conditions but susceptible to oxidation in acidic environments.
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Spectroscopic Signatures: Distinct nuclear magnetic resonance (NMR) peaks at δ 0.9–1.0 ppm () and δ 2.3–2.4 ppm (-COO⁻) confirm deuterium placement .
Research Applications and Biological Effects
Role in Metabolic Tracing
Deuterium labeling enables precise tracking of butyrate absorption and utilization. A pivotal study on pigs infused with sodium butyrate demonstrated enhanced colonic monocarboxylate transporter 1 (MCT1) expression, facilitating butyrate uptake . While this study used non-deuterated butyrate, the isotopic variant discussed here would allow quantification of systemic distribution and tissue-specific metabolism without radiolabeling.
Modulation of Gut Microbiota and Immunity
Intravenous administration of sodium butyrate in pigs significantly increased colonic microbial richness (ACE and Chao1 indices) and upregulated anti-inflammatory cytokine IL-10 while suppressing pro-inflammatory markers like IL-6 and TNF-α . These findings suggest that Sodium butyrate-3,3,4,4,4-D5 could serve as a tool to dissect host-microbe interactions mediated by SCFAs.
Table 2: Key Immunomodulatory Effects of Sodium Butyrate in Pigs
Parameter | Effect (vs. Control) | Significance (P-value) |
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Colonic sIgA Concentration | ↑ 1.8-fold | <0.05 |
IL-10 mRNA Expression | ↑ 2.1-fold | <0.05 |
HDAC1 mRNA Expression | ↓ 40% | <0.05 |
Analytical Methods for Detection and Quantification
Mass Spectrometry (MS)
High-resolution MS (HRMS) in negative ion mode detects the deuterated species at m/z 115.12 with characteristic isotopic patterns distinguishing -butyrate from endogenous analogs. Fragmentation patterns include loss of (m/z 71.05) and deuterated hydrocarbon chains.
Nuclear Magnetic Resonance (NMR)
-NMR spectra show attenuated signals for deuterated protons, while -NMR provides direct detection of deuterium at 3,3,4,4,4 positions. -NMR confirms carbon-deuterium coupling constants (~25 Hz) .
Future Directions and Research Gaps
Current studies underscore the need for:
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Pharmacokinetic profiling of deuterated vs. non-deuterated sodium butyrate.
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Investigations into tissue-specific deuterium retention rates.
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Clinical trials assessing isotopic dilution effects in human microbiota studies.
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